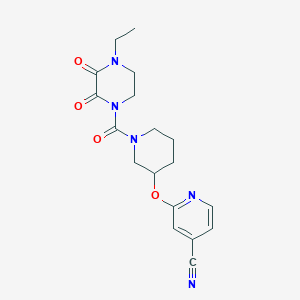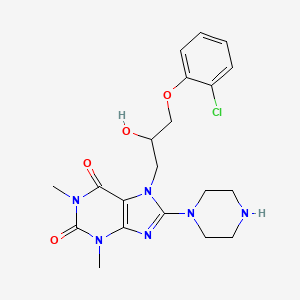![molecular formula C14H20ClN B2692389 6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride CAS No. 2375273-99-5](/img/structure/B2692389.png)
6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride, also known as DHBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DHBI is a bicyclic compound that belongs to the isoquinoline family, and it has been shown to possess a range of interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline, a heterocyclic aromatic organic compound, shows significant biological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. These derivatives have been explored for their low-molecular-weight (LMW) inhibitors for pharmacotherapeutic applications, indicating the diversity and potential of isoquinoline compounds in treating various diseases (Danao et al., 2021).
Industrial Synthesis of Isoquinoline Alkaloids
The synthesis of isoquinoline derivatives, such as papaverine, showcases the chemical diversity and complexity of these compounds. Various methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been utilized for the synthesis of isoquinoline alkaloids. These methods highlight the industrial and pharmacological relevance of isoquinoline derivatives, providing a foundation for the synthesis of complex molecules with therapeutic value (Luk’yanov et al., 1972).
Nutritional Aspects and Antioxidant Activity
Research into heterocyclic amines, including isoquinoline compounds, reveals their potential roles in nutrition and disease, particularly in the context of cancer research. These compounds, formed during the cooking of meat, have been studied for their carcinogenic potential and interactions with DNA, indicating the importance of understanding the biochemical and health implications of isoquinoline derivatives and similar compounds in the diet (Snyderwine, 1994).
Propiedades
IUPAC Name |
6,6-dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-14(2)7-6-11-9-15-8-10-4-3-5-12(14)13(10)11;/h3-5,11,15H,6-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAGPFGQQSLIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2CNCC3=C2C1=CC=C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2692306.png)


![N-(5-methylisoxazol-3-yl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2692310.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B2692314.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2692315.png)



![1-[2-(azetidin-1-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B2692323.png)


